N-[2-(2-methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a structurally complex acetamide derivative featuring a 2-methoxyphenylethyl group, a piperidine ring substituted with a thiophene-2-sulfonyl moiety, and an acetamide backbone. Its molecular formula is C₂₀H₂₅N₂O₄S₂, with a molecular weight of 437.6 g/mol.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-26-18-9-3-2-7-16(18)11-12-21-19(23)15-17-8-4-5-13-22(17)28(24,25)20-10-6-14-27-20/h2-3,6-7,9-10,14,17H,4-5,8,11-13,15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEISCBHEPHAFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and analogous acetamide derivatives.
Table 1: Comparative Analysis of Acetamide Derivatives
Structural and Functional Insights
Methoxyacetylfentanyl (C₂₂H₂₈N₂O₂) :
- Shares an acetamide core and piperidine moiety with the target compound but differs in substituents. The phenyl and phenylethyl groups in methoxyacetylfentanyl contribute to its opioid receptor binding . In contrast, the target compound’s thiophene-2-sulfonyl group may enhance polar interactions with enzymes or receptors.
ZINC08993868 (C₁₈H₁₅FN₂O₃) :
- Features a fluorophenyl group and dioxoquinazolinyl substituent. The electron-withdrawing fluorine atom and fused quinazoline ring likely improve metabolic stability compared to the target compound’s methoxyphenyl-thiophene system .
ACC2 Inhibitor 1 (C₁₈H₂₀N₂O₃S₂): Contains a bithiazole ring and isopropoxyphenoxy group, which are critical for binding to acetyl-CoA carboxylase 2 (ACC2) . The target compound’s thiophene-sulfonyl group may similarly engage in hydrogen bonding or π-π stacking with enzyme active sites.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS) :
- Exhibits antimicrobial activity due to its dichlorophenyl and thiazole substituents. The target compound’s methoxyphenyl group may reduce cytotoxicity compared to chlorine atoms .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: Methoxyacetylfentanyl’s logP (predicted ~3.5) suggests moderate lipophilicity, favoring blood-brain barrier penetration . ACC2 inhibitors prioritize balanced hydrophobicity for intracellular target engagement, a property the target compound may share due to its mixed aromatic/polar substituents .
Synthetic Accessibility :
- Compounds like ZINC08993868 are synthesized via carbodiimide-mediated coupling (e.g., EDC/HCl), a method applicable to the target compound’s acetamide formation .
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